Cas no 2649016-46-4 (3-chloro-2-(isocyanatomethyl)thiophene)

3-Chloro-2-(isocyanatomethyl)thiophene is a heterocyclic compound featuring both chloro and isocyanate functional groups on a thiophene backbone. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The reactive isocyanate group enables facile incorporation into urea or carbamate derivatives, while the chloro substituent offers additional sites for further functionalization. Its thiophene core contributes to electronic properties useful in materials science. The compound is handled under controlled conditions due to the isocyanate's sensitivity to moisture. Its precise reactivity and structural features make it valuable for targeted synthetic applications requiring tailored molecular architectures.
3-chloro-2-(isocyanatomethyl)thiophene structure
2649016-46-4 structure
商品名:3-chloro-2-(isocyanatomethyl)thiophene
CAS番号:2649016-46-4
MF:C6H4ClNOS
メガワット:173.620059013367
CID:6024803
PubChem ID:165634906

3-chloro-2-(isocyanatomethyl)thiophene 化学的及び物理的性質

名前と識別子

    • 3-chloro-2-(isocyanatomethyl)thiophene
    • EN300-1977453
    • 2649016-46-4
    • インチ: 1S/C6H4ClNOS/c7-5-1-2-10-6(5)3-8-4-9/h1-2H,3H2
    • InChIKey: XQHSEDMHLLAMFF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CSC=1CN=C=O

計算された属性

  • せいみつぶんしりょう: 172.9702126g/mol
  • どういたいしつりょう: 172.9702126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 57.7Ų

3-chloro-2-(isocyanatomethyl)thiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1977453-0.05g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
0.05g
$768.0 2023-09-16
Enamine
EN300-1977453-0.5g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
0.5g
$877.0 2023-09-16
Enamine
EN300-1977453-2.5g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
2.5g
$1791.0 2023-09-16
Enamine
EN300-1977453-0.1g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
0.1g
$804.0 2023-09-16
Enamine
EN300-1977453-0.25g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
0.25g
$840.0 2023-09-16
Enamine
EN300-1977453-5g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
5g
$2650.0 2023-09-16
Enamine
EN300-1977453-10g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
10g
$3929.0 2023-09-16
Enamine
EN300-1977453-5.0g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
5g
$3520.0 2023-06-03
Enamine
EN300-1977453-10.0g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
10g
$5221.0 2023-06-03
Enamine
EN300-1977453-1.0g
3-chloro-2-(isocyanatomethyl)thiophene
2649016-46-4
1g
$1214.0 2023-06-03

3-chloro-2-(isocyanatomethyl)thiophene 関連文献

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3-chloro-2-(isocyanatomethyl)thiopheneに関する追加情報

3-Chloro-2-(isocyanatomethyl)thiophene (CAS No. 2649016-46-4): A Versatile Chemical Intermediate for Modern Applications

In the rapidly evolving field of specialty chemicals, 3-Chloro-2-(isocyanatomethyl)thiophene (CAS No. 2649016-46-4) has emerged as a compound of significant interest due to its unique molecular structure and broad utility in organic synthesis. This thiophene derivative combines the reactivity of an isocyanate group with the aromatic properties of a chlorinated thiophene ring, making it a valuable building block for researchers and industrial chemists alike.

The compound's molecular formula, C6H4ClNOS, reveals its heterocyclic nature, with the thiophene core providing excellent stability and electronic properties. The presence of both chloro and isocyanatomethyl substituents at the 2- and 3-positions creates multiple reactive sites, enabling diverse chemical transformations. Recent literature highlights its growing importance in pharmaceutical intermediates and material science applications, particularly in the development of novel conductive polymers and small molecule therapeutics.

From a synthetic chemistry perspective, 3-Chloro-2-(isocyanatomethyl)thiophene offers remarkable versatility. The isocyanate group readily participates in nucleophilic addition reactions with amines and alcohols, forming urea and carbamate derivatives respectively. Meanwhile, the chloro substituent serves as an excellent leaving group for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These characteristics make it particularly valuable for constructing complex heterocyclic systems that are prevalent in modern drug discovery programs.

The thermal and chemical stability of 3-Chloro-2-(isocyanatomethyl)thiophene has been extensively studied, with decomposition temperatures typically exceeding 200°C under inert conditions. This stability profile makes it suitable for various high-temperature applications in material synthesis. Recent studies have explored its potential in creating organic electronic materials, where the thiophene moiety contributes to charge transport properties while the isocyanate group allows for facile functionalization of device interfaces.

In the pharmaceutical sector, derivatives of 3-Chloro-2-(isocyanatomethyl)thiophene have shown promise in several therapeutic areas. The scaffold's ability to interact with biological targets through multiple binding modes has led to its incorporation in kinase inhibitors and GPCR modulators. Researchers are particularly interested in its potential for developing central nervous system (CNS) drugs, as the thiophene ring can enhance blood-brain barrier penetration while maintaining favorable pharmacokinetic properties.

The material science community has embraced 3-Chloro-2-(isocyanatomethyl)thiophene for its role in creating advanced functional materials. Its incorporation into conjugated polymers has yielded materials with tunable electroluminescent properties, finding applications in OLED technology and organic photovoltaics. The compound's ability to form self-assembled monolayers through the isocyanate group has also been exploited in surface modification techniques for electronic devices.

From a commercial availability standpoint, 3-Chloro-2-(isocyanatomethyl)thiophene (CAS No. 2649016-46-4) is typically supplied as a high-purity crystalline solid with purity levels exceeding 98%. Storage recommendations generally include protection from moisture at temperatures between 2-8°C to maintain the integrity of the isocyanate functionality. The compound's shelf stability and relatively straightforward handling requirements make it accessible to both academic and industrial researchers.

Recent advancements in green chemistry have explored more sustainable synthetic routes to 3-Chloro-2-(isocyanatomethyl)thiophene. Novel catalytic methods employing biocatalysts and flow chemistry techniques have demonstrated improved atom economy and reduced environmental impact compared to traditional synthetic approaches. These developments align with growing industry demands for eco-friendly chemical processes without compromising product quality or performance.

The analytical characterization of 3-Chloro-2-(isocyanatomethyl)thiophene typically involves a combination of HPLC, GC-MS, and NMR spectroscopy. The distinctive 1H NMR signature of the thiophene protons, appearing between 7.0-7.5 ppm, coupled with the characteristic isocyanate infrared absorption at ~2270 cm-1, provides reliable identification. These analytical methods ensure batch-to-batch consistency and purity verification for research applications.

Looking toward future applications, 3-Chloro-2-(isocyanatomethyl)thiophene continues to attract attention in emerging fields such as molecular electronics and supramolecular chemistry. Its potential in creating stimuli-responsive materials and smart coatings is currently under investigation. The compound's unique combination of structural features positions it well for innovations in nanotechnology and advanced material design, ensuring its relevance in cutting-edge chemical research for years to come.

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